physicochemical properties of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
physicochemical properties of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
An In-depth Technical Guide to the Physicochemical Properties and Handling of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive technical overview of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and safe handling. As a critical intermediate in pharmaceutical synthesis, particularly for the antiviral drug Famciclovir, a thorough understanding of its properties is paramount for its effective and safe utilization in a research and development setting.
Section 1: Chemical Identity and Molecular Structure
Nomenclature and Key Identifiers
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a synthetically derived purine base.[1] Its identity is unequivocally established by the following identifiers:
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IUPAC Name: 9-(2-bromoethyl)-6-chloropurin-2-amine[1]
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Synonyms: It is frequently referenced as a Famciclovir Impurity or intermediate.[3][4]
Molecular Structure
The molecule's structure consists of a 2-amino-6-chloropurine core with a 2-bromoethyl group attached at the N9 position of the purine ring. This specific substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.
Caption: 2D structure of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine.
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, derived from computational models and supplier information, provides a foundational understanding of this molecule.[1]
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 276.52 g/mol | [1][3][4] |
| Monoisotopic Mass | 274.95734 Da | [1] |
| Physical State | Solid | [5] |
| Computed LogP (XLogP3-AA) | 1.4 | [1] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
| Hydrogen Bond Donors | 1 (Primary Amine) | [1] |
| Hydrogen Bond Acceptors | 5 (Ring Nitrogens) | [1] |
| Rotatable Bond Count | 2 | [1] |
Elucidation of Key Parameters
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Lipophilicity (LogP): The computed LogP value of 1.4 suggests moderate lipophilicity.[1] This property is a critical determinant of solubility. A positive LogP indicates a preference for non-polar environments, suggesting that while it has polar functional groups (amine, purine nitrogens), the chloro and bromoethyl substituents contribute to its solubility in organic solvents. This is a key consideration when selecting solvent systems for synthesis and purification.
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Topological Polar Surface Area (TPSA): A TPSA of 69.6 Ų is indicative of a molecule that may have reasonable cell membrane permeability.[1] TPSA is a widely used metric in drug discovery to predict the transport properties of molecules. For an intermediate like this, while not the final active pharmaceutical ingredient (API), this property can influence its ease of handling and purification.
Section 3: Synthesis and Chemical Reactivity
Role as a Key Pharmaceutical Intermediate
This compound is not typically an end-product but rather a crucial building block. Its primary significance lies in its role as a precursor in the synthesis of Famciclovir, a prodrug of the antiviral agent penciclovir.[3][4][6] The bromoethyl group serves as a reactive handle for further alkylation, while the chloro group at the 6-position can be readily displaced or reduced in subsequent synthetic steps.
Synthetic Protocol: N9-Alkylation of 2-Amino-6-chloropurine
The most common route to this compound involves the direct alkylation of 2-amino-6-chloropurine. A significant challenge in purine chemistry is achieving regioselectivity, as alkylation can occur at either the N9 or the N7 position. The following protocol, adapted from patent literature, is designed to favor the desired N9 isomer.[6]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reactor Setup: To a suitable reaction vessel, add 2-amino-6-chloropurine, a base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like Dimethylformamide (DMF).[6]
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Causality: DMF is chosen for its ability to dissolve the purine starting material and its high boiling point, which allows the reaction to be heated. Potassium carbonate is a cost-effective base sufficient to deprotonate the purine ring, making it nucleophilic for the subsequent alkylation.[6]
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Initial Heating: Heat the mixture (e.g., to 60-65°C) for a period (e.g., 1 hour) to ensure deprotonation and formation of the purine salt.[6]
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Alkylation: Add an excess of the alkylating agent, 1,2-dibromoethane, to the reaction mixture.[6] Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to drive the reaction to completion.[6]
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Causality: Using an excess of 1,2-dibromoethane ensures the reaction proceeds efficiently. The reflux temperature provides the necessary activation energy for the Sₙ2 reaction between the purine anion and the alkyl halide. The N9 position is generally favored over N7 due to steric and electronic factors, a preference that can be maximized by careful control of reaction conditions.[6]
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Work-up and Isolation: After cooling, the inorganic salts (e.g., KBr, excess K₂CO₃) are removed by filtration. The DMF is then removed from the filtrate by distillation under reduced pressure.[6]
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Purification: The crude residue is purified, typically by recrystallization from a suitable solvent such as methanol, to yield the final product.[6]
This self-validating protocol relies on standard purification techniques and analytical characterization (as described in Section 4) to confirm the identity and purity of the final product.
Section 4: Analytical Characterization
To ensure the identity, purity, and quality of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, a suite of analytical techniques is employed. While raw spectra are proprietary to manufacturers, the expected outcomes are described below. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[7]
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¹H-NMR (Proton Nuclear Magnetic Resonance): This technique verifies the molecular structure. Expected signals would include a singlet for the C8 proton, characteristic triplets for the two methylene (-CH₂-) groups of the bromoethyl chain, and a broad singlet for the amine (-NH₂) protons.
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Mass Spectrometry (MS): MS confirms the molecular weight. The ESI-MS spectrum would show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern due to the presence of both chlorine and bromine atoms.
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A high-purity sample will show a single major peak, with any impurities appearing as separate, smaller peaks. This is critical for its use in pharmaceutical synthesis where impurity control is essential.
Section 5: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this or structurally similar compounds.[8]
Hazard Identification
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Skin Irritation (H315): Causes skin irritation.
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Eye Irritation (H319): Causes serious eye irritation.
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Other: The product should be considered hazardous until fully characterized.[5] Avoid inhalation of dust.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Hygiene: Wash hands and skin thoroughly after handling. Immediately change any contaminated clothing.
Storage and Stability
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Storage Conditions: To maintain product integrity, store in a tightly closed container in a freezer (e.g., -20°C).[5][8] The storage area should be dry and well-ventilated.[8]
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Stability: The product is chemically stable under standard ambient conditions.
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Incompatibilities: Avoid contact with strong oxidizing agents.[8]
References
-
9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine - PubChem. National Institutes of Health. [Link]
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9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | Chemsrc. Chemsrc. [Link]
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9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine 214201-64-6 | Lotusfeet Pharma. Lotusfeet Pharma. [Link]
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9-(2-bromoethyl)9H-purin-2- amine | 214201-64-6 - SynThink Research Chemicals. SynThink Research Chemicals. [Link]
- US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents.
Sources
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- 2. CAS#:214201-64-6 | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | Chemsrc [chemsrc.com]
- 3. clearsynth.com [clearsynth.com]
- 4. lotusfeetpharma.com [lotusfeetpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
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